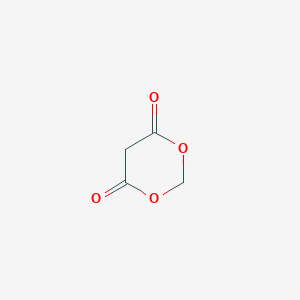
6-(Methylsulfonyl)-2-nitro-9h-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylsulfonyl)-2-nitro-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones. Fluorenones are aromatic ketones derived from fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methylsulfonyl group at the 6th position and a nitro group at the 2nd position on the fluorenone core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)-2-nitro-9h-fluoren-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of fluorenone to introduce the nitro group at the 2nd position. This is followed by the introduction of the methylsulfonyl group at the 6th position through sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to achieve the desired substitution patterns.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methylsulfonyl)-2-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methylsulfonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 6-(Methylsulfonyl)-2-amino-9h-fluoren-9-one, while substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-(Methylsulfonyl)-2-nitro-9h-fluoren-9-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Methylsulfonyl)-2-nitro-9h-fluoren-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonyl group can also participate in interactions with proteins and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
6-(Methylsulfonyl)-2-nitrofluorene: Similar structure but lacks the ketone group.
2-Nitrofluorenone: Lacks the methylsulfonyl group.
6-Methylsulfonylfluorenone: Lacks the nitro group.
Uniqueness
6-(Methylsulfonyl)-2-nitro-9h-fluoren-9-one is unique due to the presence of both the nitro and methylsulfonyl groups on the fluorenone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
22010-40-8 |
|---|---|
Fórmula molecular |
C14H9NO5S |
Peso molecular |
303.29 g/mol |
Nombre IUPAC |
6-methylsulfonyl-2-nitrofluoren-9-one |
InChI |
InChI=1S/C14H9NO5S/c1-21(19,20)9-3-5-11-12(7-9)10-4-2-8(15(17)18)6-13(10)14(11)16/h2-7H,1H3 |
Clave InChI |
PCWMOJYWKRJWCQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
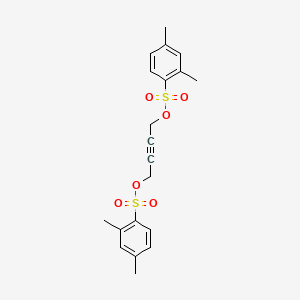

![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)
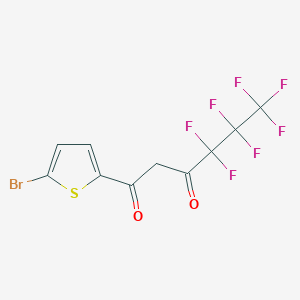
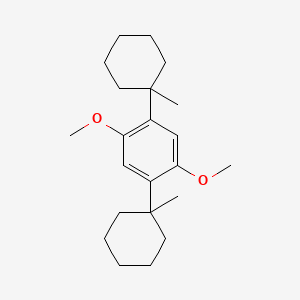
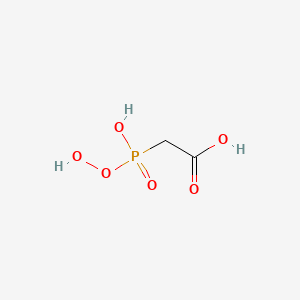

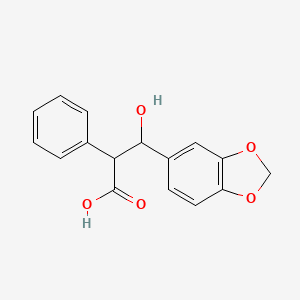
![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)
